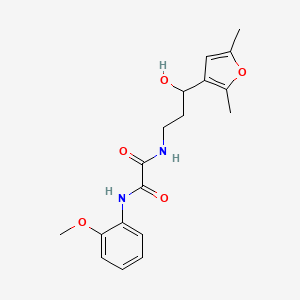
N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide: is a synthetic organic compound that features a furan ring, a hydroxypropyl group, and an oxalamide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide typically involves multiple steps:
Formation of the furan derivative: The starting material, 2,5-dimethylfuran, undergoes a Friedel-Crafts acylation to introduce the hydroxypropyl group at the 3-position.
Oxalamide formation: The intermediate product is then reacted with oxalyl chloride to form the oxalamide linkage. This step requires anhydrous conditions and a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Methoxyphenyl substitution: Finally, the oxalamide intermediate is reacted with 2-methoxyaniline under acidic conditions to complete the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The oxalamide linkage can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: The major product would be the corresponding ketone or aldehyde.
Reduction: The major product would be the corresponding amine.
Substitution: The major product would depend on the nucleophile used in the reaction.
科学的研究の応用
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
作用機序
The mechanism of action of N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan ring and oxalamide linkage can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
- N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(2-hydroxyphenyl)oxalamide
- N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(2-chlorophenyl)oxalamide
- N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(2-nitrophenyl)oxalamide
Uniqueness
N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from similar compounds with different substituents on the phenyl ring, potentially leading to different biological activities and applications.
生物活性
N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide is a synthetic organic compound that belongs to the oxalamide class. This compound features a unique combination of a furan ring and an oxalamide structure, which may confer distinct biological activities. Understanding its biological activity is crucial for potential applications in pharmaceuticals and other fields.
Chemical Structure
The compound has the following structural characteristics:
- Furan Ring : Contributes to the aromatic properties and potential reactivity.
- Oxalamide Linkage : Provides polar characteristics due to amide bonds.
- Functional Groups : The presence of methoxy and dimethyl groups influences both solubility and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Oxalamide Backbone : Reaction of oxalyl chloride with appropriate amines.
- Introduction of Functional Groups : Sequential reactions to incorporate the furan and methoxy groups under controlled conditions.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The specific mechanisms may involve:
- Enzyme Inhibition or Activation : Binding to active sites or allosteric sites.
- Receptor Modulation : Influencing signal transduction pathways.
Case Studies
- Antioxidant Activity : Research indicates that compounds with similar structures exhibit significant antioxidant properties, which may be relevant for preventing oxidative stress-related diseases.
- Anticancer Potential : Preliminary studies suggest that oxalamides can induce apoptosis in cancer cells, possibly through modulation of cell cycle regulators.
Research Findings
| Study | Findings | |
|---|---|---|
| Study 1 | Investigated the antioxidant capacity of related oxalamides | Demonstrated significant free radical scavenging activity |
| Study 2 | Explored anticancer effects in vitro on various cell lines | Induced apoptosis in cancer cells via caspase activation |
| Study 3 | Analyzed binding affinity to specific enzymes | Showed competitive inhibition with IC50 values indicating potency |
特性
IUPAC Name |
N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-N'-(2-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-11-10-13(12(2)25-11)15(21)8-9-19-17(22)18(23)20-14-6-4-5-7-16(14)24-3/h4-7,10,15,21H,8-9H2,1-3H3,(H,19,22)(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLAKUQLMZQIOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)C(=O)NC2=CC=CC=C2OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














